molecular formula C10H17F2NO4 B2878034 4,4-Difluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2160443-44-5

4,4-Difluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B2878034
CAS No.: 2160443-44-5
M. Wt: 253.246
InChI Key: DBRXRCDSVNHQSP-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a chemical compound with the molecular formula C10H17F2NO4 and a molecular weight of 253.246 g/mol. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two fluorine atoms and a methyl group on the butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to introduce the Boc protecting group to the amino group, followed by the introduction of fluorine atoms and the methyl group through various chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.

    Substitution: The fluorine atoms and Boc protecting group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the Boc protecting group and fluorine atoms can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

4,4-Difluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid can be compared with other similar compounds, such as:

    This compound methyl ester: This compound has a similar structure but includes a methyl ester group instead of a carboxylic acid group.

    3-Amino-4,4-difluoro-3-methylbutanoic acid: This compound lacks the Boc protecting group, making it more reactive in certain chemical reactions.

    4,4-Difluoro-3-methylbutanoic acid: This compound lacks both the Boc protecting group and the amino group, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the Boc protecting group, fluorine atoms, and methyl group, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

4,4-difluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO4/c1-9(2,3)17-8(16)13-10(4,7(11)12)5-6(14)15/h7H,5H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRXRCDSVNHQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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